3beta-Hydroxydesogestrel
Overview
Description
3beta-Hydroxydesogestrel is a compound with the molecular formula C22H30O2 . It is a metabolite of desogestrel , which is a synthetic progestin used in contraception .
Molecular Structure Analysis
The molecular structure of 3beta-Hydroxydesogestrel is represented by the InChI key ZMLDTNLDYRJTAZ-GDLCRWSOSA-N . The compound has a molecular weight of 326.4724 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3beta-Hydroxydesogestrel include a molecular formula of C22H30O2 and a molecular weight of 326.47 .Scientific Research Applications
Bioactivation of Contraceptive Steroids
3beta-Hydroxydesogestrel plays a crucial role in the bioactivation of contraceptive steroids like desogestrel. This process involves the transformation of desogestrel into 3-ketodesogestrel, with 3beta-hydroxydesogestrel being a key intermediate metabolite. The enzymatic activity responsible for this biotransformation has been attributed mainly to CYP2C9 and CYP2C19 isoforms (Gentile et al., 1998).
Inhibition of GABA(A) Receptors
Studies have shown that 3beta-hydroxysteroids, including 3beta-hydroxydesogestrel, act as GABA(A) receptor antagonists. This interaction plays a significant role in the regulation of these receptors, which are critical for various neurological functions. The comparison with pregnenolone sulfate indicates distinct functional differences in how these compounds inhibit GABA(A) receptors (Wang et al., 2007).
Role in Steroid Hormone Synthesis
3beta-Hydroxysteroid dehydrogenase, which interacts with 3beta-hydroxy compounds, plays a vital role in steroid hormone synthesis. This enzyme is involved in the conversion of pregnenolone to progesterone, a critical step in the production of various steroid hormones. Inhibition studies with 3beta-hydroxy compounds have provided insights into the modulation of this enzymatic activity (Chavatte et al., 1995).
Expression in Ovarian Follicles
Research on bovine ovarian follicles has highlighted the expression of mRNA encoding 3beta-hydroxysteroid dehydrogenase during the recruitment and selection of ovarian follicles. This expression is associated with the development and dominance of certain follicles, indicating a potential role of 3beta-hydroxydesogestrel-related pathways in ovarian function and fertility (Bao et al., 1997).
Molecular Biology of 3beta-Hydroxysteroid Dehydrogenase
The molecular biology of 3beta-hydroxysteroid dehydrogenase, which is linked to 3beta-hydroxydesogestrel, is crucial for understanding the formation of active steroid hormones. The study of this enzyme family has revealed its role in facilitating differential patterns of tissue- and cell-specific expression, thereby influencing various physiological processes (Simard et al., 2005).
properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17-,18-,19-,20+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDTNLDYRJTAZ-GDLCRWSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221070 | |
Record name | 3beta-Hydroxydesogestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3beta-Hydroxydesogestrel | |
CAS RN |
70805-85-5 | |
Record name | 3beta-Hydroxydesogestrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070805855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3beta-Hydroxydesogestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3.BETA.-HYDROXYDESOGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G08T10WRV0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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